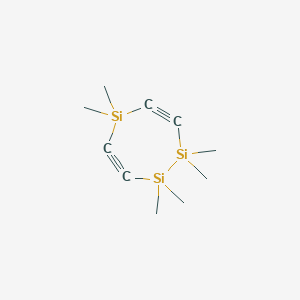![molecular formula C5H14Cl2Sn2 B14411683 Methylenebis[chloro(dimethyl)stannane] CAS No. 83135-39-1](/img/structure/B14411683.png)
Methylenebis[chloro(dimethyl)stannane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenebis[chloro(dimethyl)stannane] is an organotin compound characterized by the presence of tin atoms bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. Methylenebis[chloro(dimethyl)stannane] is particularly notable for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylenebis[chloro(dimethyl)stannane] can be synthesized through the reaction of dimethyltin dichloride with formaldehyde. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2 (CH3)2SnCl2+CH2O→(CH3)2SnCH2Sn(CH3)2Cl2
Industrial Production Methods
Industrial production of Methylenebis[chloro(dimethyl)stannane] involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methylenebis[chloro(dimethyl)stannane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The chlorine atoms in Methylenebis[chloro(dimethyl)stannane] can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Methylenebis[chloro(dimethyl)stannane] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Methylenebis[chloro(dimethyl)stannane] involves its interaction with molecular targets through its tin atoms. The compound can form complexes with various biomolecules, influencing their function and activity. The pathways involved include coordination with proteins and enzymes, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyltin chloride
- Dimethyltin dichloride
- Tributyltin chloride
Uniqueness
Methylenebis[chloro(dimethyl)stannane] is unique due to its specific structure, which allows for distinct reactivity and applications compared to other organotin compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industry.
Propiedades
Número CAS |
83135-39-1 |
|---|---|
Fórmula molecular |
C5H14Cl2Sn2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
chloro-[[chloro(dimethyl)stannyl]methyl]-dimethylstannane |
InChI |
InChI=1S/4CH3.CH2.2ClH.2Sn/h4*1H3;1H2;2*1H;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
GWKLDTJQTQOZHC-UHFFFAOYSA-L |
SMILES canónico |
C[Sn](C)(C[Sn](C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



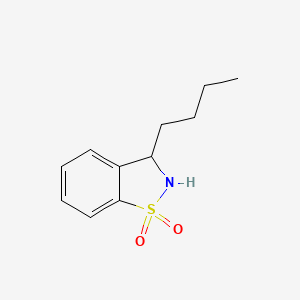
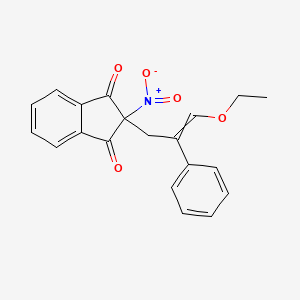
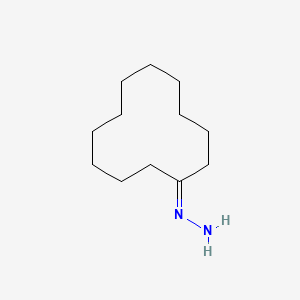
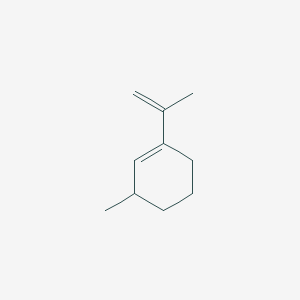
![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
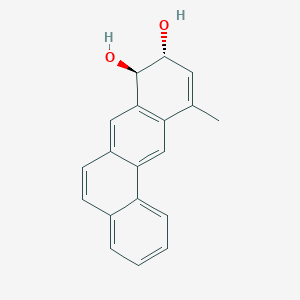
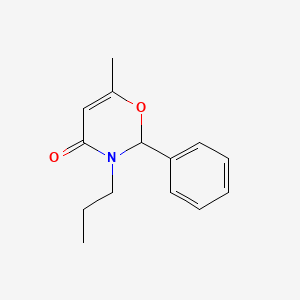

![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)
![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
